4-[2-(Dibutylamino)ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 57977 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
NSC 57977 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of NSC 57977 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 57977 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, NSC 57977 is being explored for its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 57977 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. studies have shown that NSC 57977 can influence various cellular processes, including signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
NSC 57977 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share some structural similarities with NSC 57977 but differ in their specific chemical properties and applications. For example, NSC 706744 is known for its anticancer activity, while NSC 725776 and NSC 724998 are being developed as topoisomerase I inhibitors for cancer treatment . The unique properties of NSC 57977 make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6629-63-6 |
---|---|
Molekularformel |
C16H28ClNO |
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
4-[2-(dibutylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-5-12-17(13-6-4-2)14-11-15-7-9-16(18)10-8-15;/h7-10,18H,3-6,11-14H2,1-2H3;1H |
InChI-Schlüssel |
CTKZJSJIWKBAMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCC1=CC=C(C=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.